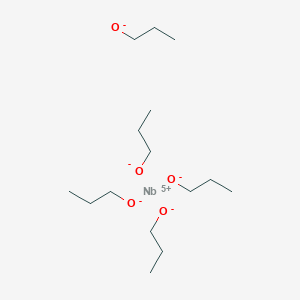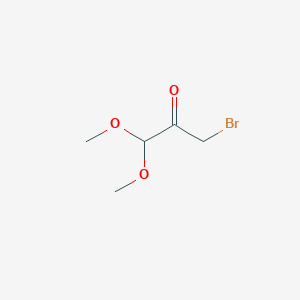
2-Azido-1-(1,3-benzodioxol-5-YL)ethanone
Overview
Description
2-Azido-1-(1,3-benzodioxol-5-YL)ethanone is an organic compound with the molecular formula C9H7N3O3 It features an azido group (-N3) attached to an ethanone moiety, which is further connected to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1-(1,3-benzodioxol-5-YL)ethanone with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.
Cycloaddition Reactions: Alkynes or alkenes under thermal or catalytic conditions.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed:
Substitution Reactions: Various substituted ethanone derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 1-(1,3-benzodioxol-5-YL)ethanamine.
Scientific Research Applications
2-Azido-1-(1,3-benzodioxol-5-YL)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone largely depends on its chemical reactivity. The azido group is highly reactive and can undergo various transformations, leading to the formation of different bioactive compounds. These transformations can target specific molecular pathways, such as enzyme inhibition or receptor binding, depending on the structure of the resulting product .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-YL)ethanone: Lacks the azido group, making it less reactive in certain chemical transformations.
2-Azido-1-(1,3-benzodioxol-5-YL)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
Uniqueness: 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone is unique due to the presence of both the azido group and the benzodioxole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-azido-1-(1,3-benzodioxol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-12-11-4-7(13)6-1-2-8-9(3-6)15-5-14-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLWBZVJJQJISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546039 | |
| Record name | 2-Azido-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102831-07-2 | |
| Record name | 2-Azido-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)
![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)


![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)


